molecular formula C11H20 B075974 (E)-Cycloundecene CAS No. 13151-60-5

(E)-Cycloundecene

Cat. No. B075974
CAS RN: 13151-60-5
M. Wt: 152.28 g/mol
InChI Key: GMUVJAZTJOCSND-OWOJBTEDSA-N
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Description

(E)-Cycloundecene is a cyclic hydrocarbon compound that belongs to the family of cycloalkenes. It is a colorless liquid that is soluble in most organic solvents. (E)-Cycloundecene has been widely studied for its potential applications in various fields such as organic synthesis, material science, and pharmaceuticals.

Scientific Research Applications

  • Photocyclization of Cycloundecene : Irradiation of cycloundecene resulted in the formation of cis-bicyclo[6.3.0]undecane and small amounts of fragmentation products like 1-undecene and 1-undecyne. This study indicates the potential of cycloundecene in photobehavioral studies and in the synthesis of complex organic compounds (Haufe, Tubergen, & Kropp, 1991).

  • Synthesis and Reactions of Skipped Cyclic Dienediynes : Research on the synthesis of new hydrocarbon ring families, including (Z)-4-cycloundecene-1,7-diyne, highlights the role of cycloundecene in the creation of novel organic compounds with potential applications in material science and organic chemistry (Gleiter, Merger, & Nuber, 1992).

  • Precursor to Macrocyclic Muscone : (E)-Cycloundecene derivatives have been explored as precursors in the synthesis of macrocyclic muscone, demonstrating its utility in fragrance and pharmaceutical industries (Hisanaga et al., 2008).

  • Cyclin E as a Therapeutic Target : Though not directly related to (E)-Cycloundecene, studies on cyclin E, a cell cycle protein, explore its potential as a therapeutic target in cancer treatment. This research signifies the broader scope of cyclin-related compounds in medical research (Kańska et al., 2016).

  • Cyberinfrastructure for E-Science : This research discusses the infrastructure requirements for enabling advanced scientific research. It provides insights into how technological advancements can facilitate research in fields like organic chemistry, possibly benefiting studies involving compounds like (E)-Cycloundecene (Hey & Trefethen, 2005).

properties

IUPAC Name

cycloundecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVJAZTJOCSND-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C/CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Cycloundecene

CAS RN

13151-60-5
Record name (E)-Cycloundecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
D Barragan Ferrer, PR Venskutonis… - American Journal of …, 2016 - oatao.univ-toulouse.fr
… farfara bud oil contained a reasonable amount of Ecycloundecene (8.5%), which was not found in the studied oils of Lithuanian and French origin. Moreover, β-bisabolene was the …
Number of citations: 13 oatao.univ-toulouse.fr
MA Boucher, H Côté, A Pichette, L Ripoll… - Natural product …, 2020 - Taylor & Francis
The chemical composition of Tussilago farfara L. essential oil from the Saguenay-Lac-St-Jean region of Quebec, Canada was analyzed by gas chromatography–flame ionisation …
Number of citations: 13 www.tandfonline.com
H Poleschner, K Seppelt - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
The novel reagents PhSeOTf–Et3N·3HF and PhSeSbF6–Et3N·3HF act as PhSe–F equivalents in the fluoroselenenylation of alkynes. Oct-4-yne, cycloundecyne and cyclododecyne, as …
Number of citations: 19 pubs.rsc.org
A Judzentiene, J Budiene - Journal of Essential Oil Bearing Plants, 2011 - Taylor & Francis
For the first time, chemical composition of essential oils of Tussilago farfara L. of European origin (collected in Lithuania) was presented. The oils were obtained by hydrodistillation from …
Number of citations: 24 www.tandfonline.com
T Zhao - 2014 - oatao.univ-toulouse.fr
In both Midi-Pyrénées region (France) and Chongqing region (China), there are rich and underutilized medicinal and aromatic plants (MAP). Aiming at fully exploiting different …
Number of citations: 2 oatao.univ-toulouse.fr
P Rasekh, A Kameli, A Khoradmehr, N Baghban… - Marine Drugs, 2023 - mdpi.com
Sea cucumber extracts and their bioactive compounds have the potential for stem cell proliferation induction and for their beneficial therapeutic properties. In this study, human umbilical …
Number of citations: 10 www.mdpi.com
ZY Li, SS Zhang, XM Qin - Journal of Pharmaceutical and Biomedical …, 2015 - Elsevier
In this study, an ionic liquids (ILs) based extraction approach has been successfully applied to the extraction of essential oil from Farfarae Flos, and the effect of lithium chloride was also …
Number of citations: 9 www.sciencedirect.com
AK Singh, R Tripathi, RK Verma… - Synthetic …, 2009 - Taylor & Francis
In our ongoing studies on the synthesis of new heterocyclic ring systems via a dianion intermediate, we herein describe the preparation of novel dibenzoazadioxoninone, …
Number of citations: 3 www.tandfonline.com
SJ Brocchini - 1990 - search.proquest.com
The synthesis and chemistry of a family of Equilibrium Transfer Alkylating Crosslink (ETAC) reagents with extended conjugation were developed. These cross-functionalized reagents …
Number of citations: 3 search.proquest.com
D Dobravalskyté - 2013 - oatao.univ-toulouse.fr
Aromatic, medicinal and spice plants are immense and sustainable resources of natural compounds with various beneficial properties; they have been used for food flavouring, …
Number of citations: 2 oatao.univ-toulouse.fr

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